Anti-Mycobacterial Activity Comparison: 6-Methoxyphenazin-1-ol vs. 6-Phenazinediol
In a direct head-to-head evaluation of compounds isolated from Nocardiopsis sp. 236, both 6-methoxyphenazin-1-ol and 6-phenazinediol exhibited weak in vitro anti-mycobacterial activity, while the co-isolated phenoxazine derivative (compound 1), nocardamin, and 3-pyridinecarboxylic acid were inactive . Although both active compounds showed comparable weak potency, the presence of the 6-methoxy group distinguishes 6-methoxyphenazin-1-ol from 6-phenazinediol (which bears hydroxyl groups at positions 1 and 6) and establishes a structure-activity relationship in which 1-hydroxy substitution is required for activity within this isolation series.
| Evidence Dimension | In vitro anti-mycobacterial activity (qualitative) |
|---|---|
| Target Compound Data | Weak activity (reported qualitatively) |
| Comparator Or Baseline | 6-Phenazinediol: weak activity; Phenoxazine derivative 1, nocardamin, 3-pyridinecarboxylic acid: no activity |
| Quantified Difference | 6-Methoxyphenazin-1-ol and 6-phenazinediol are the only active compounds in the co-isolated series; no MIC values reported |
| Conditions | In vitro anti-mycobacterial assay against Mycobacterium sp. using compounds isolated from Nocardiopsis sp. 236 |
Why This Matters
For procurement decisions in anti-mycobacterial screening programs, this direct head-to-head evidence identifies 6-methoxyphenazin-1-ol as one of only two active phenazine scaffolds in the Nocardiopsis metabolome, justifying its selection over co-occurring but inactive phenazine relatives.
- [1] Lu C. et al. A new phenoxazine derivative isolated from marine sediment actinomycetes, Nocardiopsis sp. 236. Drug Discov Ther. 2010; 4(3): 164-167. PMID: 22491187. View Source
